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Introduction

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and
nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Replacing
the oxygen atom of the well-known morpholine ring with sulfur alters the physicochemical
properties, including size, lipophilicity, and metabolic stability.[1] This substitution provides
medicinal chemists with a versatile tool to modulate a compound's pharmacokinetic and
pharmacodynamic profiles.[2] The sulfur atom can exist in various oxidation states (sulfide,
sulfoxide, and sulfone), further expanding the chemical space for optimization.[2]
Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities,
including anticancer, antibacterial, anti-diabetic, and antioxidant properties, making them a
subject of intense investigation in drug discovery.[1][3]

Therapeutic Applications

Thiomorpholine derivatives have been successfully incorporated into molecules targeting a
wide array of diseases. Their unique structural features allow for potent and selective
interactions with various biological targets.[3][4]
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Oncology

Thiomorpholine-containing compounds have shown significant promise as anticancer agents,
primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.

[1]
Inhibition of the PISK/Akt/mTOR Pathway:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin
(mTOR) pathway is frequently dysregulated in many cancers.[1] Several potent inhibitors
incorporating the thiomorpholine scaffold have been developed. A notable example is GDC-
0941 (Pictilisib), a potent, orally bioavailable pan-Class | PI3K inhibitor that has been evaluated
in clinical trials.[5][6][7] The thiomorpholine moiety in GDC-0941 contributes to its overall
physicochemical properties and binding to the ATP pocket of the enzyme.

I/l Pathway connections RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=dashed,
arrowhead=none]; PIP2 -> PIP3 [label=" Phosphorylation "]; PIP3 -> PDK1; PDK1 -> Akt
[label="P"]; Akt -> mTORC1 [label="P"]; mTORCL1 -> Proliferation;

/l Inhibition Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Inhibition
"T;

/I Invisible edges for alignment {rank=same; RTK; PI3K;} {rank=same; PIP2; PIP3;} } /dot

PI3K/Akt/mTOR signaling pathway and inhibition by thiomorpholine derivatives.

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and a validated target
for B-cell malignancies.[8] Novel BTK inhibitors incorporating a thiomorpholine moiety have
been developed, demonstrating potent enzymatic inhibition.[9]

Table 1: Quantitative Data for Selected Anticancer Thiomorpholine Derivatives
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Compound/De Cell Line /
L Target IC50 /| EC50 Reference
rivative Assay
GDC-0941 Biochemical
o PI3Ka 3nM [6][7]
(Pictilisib) Assay
Biochemical
PI3KB 33nM [6][7]
Assay
Biochemical
PI3Kd 3 nM [61[7]
Assay
Biochemical
PI3Ky 75 nM [6]7]
Assay
Us7MG )
) - In vivo xenograft [5]
Glioblastoma
) Biochemical
Compound 10j BTK 0.4 nM [9]
Assay
Ramos (B-cell ] )
) 7.75 uM Cell Proliferation [9]
leukemia)
Raji (B-cell ) )
) 12.6 uM Cell Proliferation [9]
leukemia)
ZSTK474 Analog Biochemical
PI3Ka 107 nM [10][11]
(6s) Assay
Biochemical
PI3K3 137 nM [10]
Assay
Biochemical
MEK ~350 nM [10][11]
Assay
SET-2 Leukemia o
7.0 uM Cell Viability [10][11]
Cells
Infectious Diseases
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The thiomorpholine scaffold is present in compounds developed to combat bacterial and viral
infections.[12]

Antibacterial Agents:

Derivatives of the oxazolidinone class of antibiotics, where a thiomorpholine S-oxide or S,S-
dioxide replaces the morpholine ring of Linezolid, have shown potent activity against Gram-
positive bacteria.[4][13] Sutezolid, a thiomorpholine-containing oxazolidinone, has been
investigated for its activity against Mycobacterium tuberculosis.[1] Several novel thiomorpholine
derivatives have demonstrated potent antitubercular activity against the H37Rv strain of M.
tuberculosis, with MIC values as low as 1.56 pg/mL.[14]

Antiviral Agents (HIV):

Certain thiomorpholine derivatives have displayed excellent activity against HIV-1, with EC50
values in the nanomolar range, proving more effective than the non-nucleoside reverse
transcriptase inhibitor Nevirapine.[4]

Table 2: Quantitative Data for Selected Anti-Infective Thiomorpholine Derivatives

Compound/Derivati

Organism | Target MIC | EC50 Reference
ve
) Haemophilus o
Sutezolid Analogues ) Potent Activity [13]
influenzae
Moraxella catarrhalis Potent Activity [13]
Dihvd noline 7f M. tuberculosis 156 ua/mL (141
ihydroquinoline : m
yered H37Rv HO
Bihvd noline 7 M. tuberculosis 156 wa/mL [14]
ihydroquinoline : m
yared P H37Rv Hd
NNRTI Derivatives HIV-1 Strain 58 to 87 nM [4]

Other Therapeutic Areas

The versatility of the thiomorpholine scaffold extends to other areas of medicinal chemistry.[12]
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» Anti-diabetic: Thiomorpholine-bearing compounds have been synthesized as inhibitors of
dipeptidyl peptidase-1V (DPP-1V), a key enzyme in glucose homeostasis, with IC50 values in
the low micromolar range.[4]

» Hypolipidemic and Antioxidant: Certain N-substituted thiomorpholine derivatives have been
shown to inhibit lipid peroxidation and significantly decrease plasma levels of triglycerides,
total cholesterol, and low-density lipoprotein (LDL) in preclinical models.[12][15]

o Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier and
modulate enzymes like acetylcholinesterase, thiomorpholine derivatives are being explored
for their potential in treating neurodegenerative diseases.[16][17]

Table 3: Quantitative Data for Thiomorpholine Derivatives in Other Therapeutic Areas

Compound/De  Target / IC50/ %
o .. . Model Reference
rivative Activity Reduction
DPP-IV Inhibitor
16 DPP-IV Enzyme  3.40 pmol/L In vitro [4]
c
Hvpolividem Trial id Triton-induced
olipidemic riglyceride
YROIP i ) 80% hyperlipidemic [15]
Cmpd 5 Reduction .
rats

Triton-induced
Total Cholesterol

) 78% hyperlipidemic [15]
Reduction
rats
Triton-induced
LDL Reduction 76% hyperlipidemic [15]
rats
Lipid Microsomal
o 7.5 uM (IC50) o [15]
Peroxidation membrane lipids

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of novel
chemical entities.
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Protocol 1: General Synthesis of a 4-Arylthiomorpholine
Derivative

This protocol describes a common method for N-arylation of thiomorpholine via nucleophilic
aromatic substitution.[18]

Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine.
Materials:

e Thiomorpholine (10 mmol)

e 4-Fluoronitrobenzene (10 mmol)

o Triethylamine (TEA) (50 mmol)

o Acetonitrile (ACN) (15 mL)

o Ethyl acetate

o Deionized water

¢ Anhydrous sodium sulfate

e 50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory
funnel, rotary evaporator.

Procedure:

Combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol) in a 50 mL
round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.

Stir the reaction mixture and heat it to 85 °C for 12 hours.

After 12 hours, cool the reaction mixture to room temperature.
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e Add 50 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
o Extract the aqueous layer with ethyl acetate (3 x 60 mL).

o Combine the organic phases and dry them over anhydrous sodium sulfate.

« Filter the mixture to remove the drying agent.

* Remove the solvent under reduced pressure using a rotary evaporator to yield the final
product.

e Characterize the product using NMR and mass spectrometry.

/l Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
reactants [label="Combine Thiomorpholine,\n4-Fluoronitrobenzene,\nTEA in ACN"]; reaction
[label="Heat at 85°C\nfor 12 hours", shape=Mdiamond, fillcolor="#FBBCO05",
fontcolor="#202124"]; workup [label="Aqueous Workup:\nAdd H20"]; extraction [label="Extract
with\nEthyl Acetate (3x)"]; drying [label="Dry organic layers\n(Naz=S0a4)"]; evaporation
[label="Solvent Evaporation\n(Rotovap)"]; product [label="Final Product:\n4-(4-
Nitrophenyl)thiomorpholine”, shape=box, style=filled, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; analysis [label="Characterization\n(NMR, MS)"]; end_node [label="End",
shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

/I Connections start -> reactants; reactants -> reaction; reaction -> workup; workup ->
extraction; extraction -> drying; drying -> evaporation; evaporation -> product; product ->
analysis; analysis -> end_node; } /dot

Workflow for the synthesis of 4-(4-nitrophenyl)thiomorpholine.

Protocol 2: In Vitro PI3K Enzyme Inhibition Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration
(IC50) of a test compound against a PI3K isoform.

Objective: To quantify the inhibitory potency of a thiomorpholine derivative against a specific
PI3K isoform (e.g., PI3Ka).

Materials:
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e Recombinant human PI3K enzyme

e PIP2 substrate

o ATP (containing y-32P-ATP for radiometric detection, or for use with ADP-GlIo™ kinase assay)
e Test compound (thiomorpholine derivative) dissolved in DMSO

e Assay buffer (e.g., Tris-HCI, MgClz, DTT)

e Kinase-Glo® or ADP-Glo™ Assay kit (Promega) for non-radiometric detection

o 96-well or 384-well plates

o Plate reader (luminometer)

Procedure:

e Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical
starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 pM to 1 nM final
assay concentrations).

e Assay Setup:

o

Add assay buffer to the wells of a microplate.

[¢]

Add the diluted test compound or DMSO (for vehicle control) to the appropriate wells.

o

Add the PI3K enzyme to all wells except the "no enzyme" control.

[e]

Incubate for 10-15 minutes at room temperature to allow for compound-enzyme
interaction.

e Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2)
and ATP.

 Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
The reaction should be within the linear range.
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¢ Reaction Termination and Detection:

o Stop the reaction by adding the detection reagent from the ADP-Glo™ kit (which depletes
remaining ATP).

o Add the second reagent (Kinase Detection Reagent) to convert the generated ADP to ATP,
and then measure the light produced using a luminometer. The light signal is proportional
to the ADP produced and thus to the kinase activity.

o Data Analysis:

o

Subtract the background signal ("no enzyme" control) from all other readings.

Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high

[¢]

concentration of a known potent inhibitor as 0% activity.

[¢]

Plot the normalized activity against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value.

o

Conclusion

The thiomorpholine scaffold is a highly valuable asset in modern medicinal chemistry.[1][2] Its
favorable physicochemical properties and synthetic tractability have enabled the development
of numerous biologically active compounds.[1][3] The successful application of thiomorpholine
derivatives in developing clinical candidates for oncology and infectious diseases highlights
their therapeutic potential.[1][2] The continued exploration of this versatile heterocycle in
diverse therapeutic areas, coupled with detailed structure-activity relationship studies, will
undoubtedly lead to the discovery of novel and effective therapies.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1323514#applications-of-thiomorpholine-derivatives-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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